2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can facilitate the reduction of the trifluoromethyl group.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution on the benzene ring.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets, while the carboxymethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the carboxymethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzoic acid: Similar structure but without the carboxymethyl group, affecting its reactivity and applications.
2-(Carboxymethyl)benzoic acid: Lacks the trifluoromethyl group, leading to different physical and chemical characteristics.
Uniqueness
2-(Carboxymethyl)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the carboxymethyl and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)6-1-2-7(9(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFBOMFRBHFAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194376-42-5 |
Source
|
Record name | 2-(carboxymethyl)-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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